molecular formula C17H17FO3 B4306525 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No. B4306525
M. Wt: 288.31 g/mol
InChI Key: KTWYYEFBHFDCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione, also known as FTY720 or Fingolimod, is a synthetic compound with potential therapeutic applications. It was first discovered in 1992 by a Japanese researcher, Yoshitomi Pharmaceutical Industries. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have beneficial effects in various diseases such as multiple sclerosis, cancer, and transplant rejection.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its binding to S1P receptors, which are present on various cell types including immune cells, endothelial cells, and neurons. 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is phosphorylated by sphingosine kinase 2 (SphK2) to form 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione-phosphate, which then binds to S1P receptors on immune cells. This binding prevents the egress of immune cells from lymphoid organs, thereby reducing their migration to the site of inflammation.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, by trapping them in lymphoid organs. It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines such as IL-10. 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has also been shown to induce the expression of heat shock proteins, which have cytoprotective effects.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several advantages as a research tool. It is a potent and selective S1P receptor modulator, which allows for the study of the role of S1P receptors in various diseases. It also has a well-defined mechanism of action, which allows for the study of the downstream effects of S1P receptor modulation. However, 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione also has some limitations. It has a short half-life in vivo, which makes dosing and timing of experiments critical. It also has off-target effects, particularly on cardiac function, which can complicate the interpretation of results.

Future Directions

For research on 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione include the development of more potent and selective S1P receptor modulators, the study of the role of S1P receptors in other diseases, and the development of novel drug delivery systems.

Scientific Research Applications

4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been extensively studied for its therapeutic potential in various diseases. In multiple sclerosis, 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and reduce the number of new brain lesions. In cancer, 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In transplant rejection, 4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has been shown to prevent graft rejection by inhibiting the migration of T cells to the site of the transplant.

properties

IUPAC Name

4-(4-fluorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO3/c1-17(2)8-13(19)16-12(7-15(20)21-14(16)9-17)10-3-5-11(18)6-4-10/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWYYEFBHFDCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 2
4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 3
4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 4
4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 5
4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Reactant of Route 6
4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

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